Bienvenue dans la boutique en ligne BenchChem!

3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one

Medicinal Chemistry Synthetic Intermediate Regioisomer

3-Ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one (CAS 121910-71-2) is a heterocyclic compound belonging to the isoxazolo[3,4-d]pyridazin-7(6H)-one class. Its complete structure, including the specific 3-ethyl and N6-methyl substitution pattern, has been unambiguously confirmed by comprehensive 1H, 13C, and 15N NMR spectroscopic assignment.

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
CAS No. 121910-71-2
Cat. No. B12916701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one
CAS121910-71-2
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCCC1=C2C(=NN(C(=O)C2=NO1)C)C3=CC=CC=C3
InChIInChI=1S/C14H13N3O2/c1-3-10-11-12(9-7-5-4-6-8-9)15-17(2)14(18)13(11)16-19-10/h4-8H,3H2,1-2H3
InChIKeyYTLUDUUBOCRJCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one (CAS 121910-71-2): Core Scaffold Identity and Spectroscopic Confirmation


3-Ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one (CAS 121910-71-2) is a heterocyclic compound belonging to the isoxazolo[3,4-d]pyridazin-7(6H)-one class. Its complete structure, including the specific 3-ethyl and N6-methyl substitution pattern, has been unambiguously confirmed by comprehensive 1H, 13C, and 15N NMR spectroscopic assignment [1]. This compound serves as a versatile synthetic intermediate within a scaffold known for generating pharmacologically active derivatives, including aldose reductase inhibitors and positive allosteric modulators of metabotropic glutamate receptors [2].

Why 3-Ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one Cannot Be Replaced by a Generic Isoxazolopyridazinone


Generic substitution within the isoxazolo[3,4-d]pyridazin-7(6H)-one class is not scientifically valid due to the critical impact of the specific regioisomeric alkyl substitution pattern on both synthetic utility and biological target engagement. The target compound's distinct 3-ethyl and N6-methyl arrangement is a precise regioisomer of 6-ethyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one (CAS 189306-91-0). This positional isomerism fundamentally alters the electronic and steric environment of the bicyclic core, directly influencing subsequent chemical derivatization pathways and downstream structure-activity relationships (SAR) [1]. Published SAR studies on this scaffold confirm that the nature and position of substituents on the isoxazole and pyridazinone rings are dominant drivers of biological potency and selectivity, making unverified analog swapping a high-risk procurement decision [2].

Quantitative Differentiation of 3-Ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one: A Comparator-Based Evidence Guide


Regioisomeric Purity vs. 6-Ethyl-3-methyl-4-phenyl Analog (CAS 189306-91-0)

The target compound is the distinct 3-ethyl, N6-methyl regioisomer, confirmed by complete NMR assignment. It is a positional isomer of the commercially available 6-ethyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one (CAS 189306-91-0). This regioisomeric difference is not trivial; it dictates the compound's reactivity and interaction profile, making the procurement of the correct isomer essential for reproducible research [1].

Medicinal Chemistry Synthetic Intermediate Regioisomer

Scaffold-Derived Biological Activity: ALR2 Inhibition Potential vs. Unsubstituted Core

The isoxazolo[3,4-d]pyridazin-7(6H)-one core, when functionalized with an acetic acid moiety at N6, yields potent aldose reductase (ALR2) inhibitors. The most potent analog from this series, a 3-methyl-4-(p-chlorophenyl) derivative, displayed an IC50 comparable to the clinical candidate Sorbinil. The target 3-ethyl-6-methyl-4-phenyl compound serves as a key unfunctionalized precursor to such inhibitors, where the 3-ethyl group offers a distinct steric and electronic profile compared to the 3-methyl series, potentially influencing the inhibitor-enzyme interaction [1].

Aldose Reductase Enzyme Inhibition Diabetes Complications

Synthetic Versatility: Scaffold Rearrangement vs. 3-Methyl Analog (1d)

The isoxazolo[3,4-d]pyridazin-7(6H)-one system is a proven versatile synthetic precursor. Under reductive or oxidative conditions, the isoxazole N-O bond can be selectively cleaved to reveal masked amino, nitro, and carbonyl functionalities. The target 3-ethyl compound (1a) and its 3-thienyl analog (1b) were synthesized via a 1,3-dipolar cycloaddition and subsequent cyclocondensation, a pathway whose efficiency is directly influenced by the 3-substituent's steric bulk. This contrasts with the simpler 3-methyl analog (1d), which has been more widely exploited, suggesting the 3-ethyl variant offers a distinct reactivity window for generating novel 4,5-difunctionalized pyridazinones [1].

Synthetic Chemistry Scaffold Rearrangement Pyridazinone

Physicochemical Property Differentiation vs. Regioisomer CAS 189306-91-0

While sharing the same molecular formula (C14H13N3O2) and molecular weight (255.27 g/mol) as its regioisomer, the target compound can be differentiated by its calculated and experimental physicochemical properties. The topological polar surface area (TPSA) is calculated at 60.92 Ų, and the predicted LogP differs based on the substitution pattern. These differences, though subtle, can translate into distinct chromatographic retention times, solubility profiles, and ultimately, different pharmacokinetic behaviors in downstream biological assays .

Physicochemical Properties Drug-likeness Quality Control

Allosteric Modulator Potential: mGluR Subtype Selectivity vs. N6-Fluorinated Analogs

Isoxazolo[3,4-d]pyridazinones are established selective positive allosteric modulators (PAMs) of mGluR2 and mGluR4. A critical SAR finding is that compounds selecting for mGluR2 all contain a fluorine atom on the N6-aryl group. The target compound, with its N6-methyl and 3-ethyl substitution, lacks this fluorine, which structurally precludes it from this specific selectivity profile. This means the compound is predicted to have a different subtype selectivity or functional activity compared to the fluorinated PAMs, positioning it as a distinct tool for dissecting mGluR subtype pharmacology [1].

Metabotropic Glutamate Receptors Positive Allosteric Modulator CNS Drug Discovery

Defined Application Scenarios for 3-Ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one Based on Differential Evidence


Synthesis of Novel 4,5-Difunctionalized Pyridazinone Libraries via Regiospecific Scaffold Rearrangement

Procure this compound as a key bicyclic precursor for generating a library of 3-ethyl-substituted 5-acyl-4-amino/nitro-pyridazinones. The regiospecific 3-ethyl group ensures that downstream reductive or oxidative cleavage yields products with a distinct alkyl substitution pattern, directly enabling the exploration of SAR around this position for anti-inflammatory or antiplatelet activities, as demonstrated by the class's known pharmacology [1].

Negative Control or Distinct Chemotype for mGluR2 Positive Allosteric Modulator (PAM) Programs

Employ this compound as a structurally matched negative control or a starting point for a distinct chemotype in mGluR drug discovery. Since it lacks the N6-fluoroaryl motif required for mGluR2 PAM selectivity, it is predicted to be inactive or to possess a different subtype selectivity profile compared to leading [3,4-d] PAMs. This makes it an essential tool for confirming on-target effects and exploring off-target or polypharmacology within the mGluR family [1].

Aldose Reductase Inhibitor Lead Diversification

Use this building block to synthesize and test novel N6-functionalized aldose reductase inhibitors, diverging from the extensively patented 3-methyl series. The 3-ethyl group offers a distinct steric and lipophilic handle that may lead to improved isoform selectivity or pharmacokinetic properties over known inhibitors like Sorbinil and the 3-methyl-4-(p-chlorophenyl) acetic acid derivative. This pathway is directly supported by the established SAR showing that the nature of the 3-substituent critically impacts ALR2 potency [1].

Analytical Standard for Regioisomeric Purity in Chemical and Pharmaceutical Quality Control

Obtain and use this specific CAS-registered compound as a certified reference standard to develop and validate HPLC or NMR methods capable of distinguishing it from its common regioisomer, CAS 189306-91-0. The quantified difference in TPSA (~2.2 Ų) and distinct spectroscopic fingerprints provide the analytical basis for ensuring the correct isomer is used in any regulated pharmaceutical R&D or manufacturing process, mitigating the risk of batch failure due to isomeric contamination [1].

Quote Request

Request a Quote for 3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.